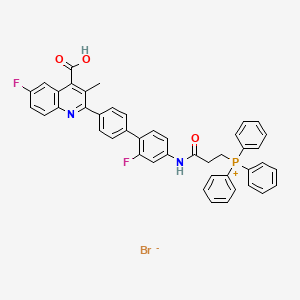

Dhodh-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H34BrF2N2O3P |

|---|---|

Molecular Weight |

787.6 g/mol |

IUPAC Name |

[3-[4-[4-(4-carboxy-6-fluoro-3-methylquinolin-2-yl)phenyl]-3-fluoroanilino]-3-oxopropyl]-triphenylphosphanium bromide |

InChI |

InChI=1S/C44H33F2N2O3P.BrH/c1-29-42(44(50)51)38-27-32(45)21-24-40(38)48-43(29)31-19-17-30(18-20-31)37-23-22-33(28-39(37)46)47-41(49)25-26-52(34-11-5-2-6-12-34,35-13-7-3-8-14-35)36-15-9-4-10-16-36;/h2-24,27-28H,25-26H2,1H3,(H-,47,48,49,50,51);1H |

InChI Key |

GHVLEDUGRDEHGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=C(C=C(C=C4)NC(=O)CC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)F)C(=O)O.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Dhodh-IN-26: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] This pathway provides the necessary building blocks for DNA and RNA synthesis.[3] DHODH is located on the inner mitochondrial membrane and is a key player in both cellular metabolism and respiration.[1][4] Its heightened activity in various malignancies has positioned it as a compelling therapeutic target in oncology.[3][5][6] Dhodh-IN-26, also known as compound B2, is a potent mitochondrial DHODH inhibitor with demonstrated anticancer properties.[7] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound and other DHODH inhibitors in cancer cells.

Core Mechanism of Action: Pyrimidine Depletion

The primary mechanism of action for DHODH inhibitors, including this compound, is the blockade of the fourth step in the de novo pyrimidine synthesis pathway.[3][8] This inhibition leads to a rapid depletion of the intracellular pyrimidine pool, which is crucial for DNA and RNA synthesis.[3] Consequently, cancer cells, which are highly dependent on this pathway for their proliferative needs, are unable to sustain their growth and division.[2]

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by compounds like this compound triggers a cascade of downstream effects that collectively contribute to their anticancer activity. These effects span cell cycle arrest, induction of programmed cell death, and modulation of the tumor microenvironment.

Cell Cycle Arrest and Apoptosis

By depriving cancer cells of essential nucleotides, DHODH inhibitors induce a halt in the cell cycle.[9][10] Studies on various DHODH inhibitors have demonstrated cell cycle arrest at the S-phase and G2/M phase.[8][9] This cessation of the cell cycle is often a prelude to apoptosis, or programmed cell death.[8] The molecular underpinnings of this process involve the upregulation of tumor suppressor proteins like p21 and the downregulation of oncogenes such as c-Myc.[9][10]

Induction of Ferroptosis

Recent evidence has unveiled a novel mechanism of action for DHODH inhibitors: the induction of ferroptosis.[11] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[11] this compound has been specifically shown to induce the generation of reactive oxygen species (ROS) and promote mitochondrial lipid peroxidation, leading to ferroptosis.[7] This mechanism appears to be independent of the classical ferroptosis regulators GPX4 and AIFM2.[11]

Modulation of the Immune Response

DHODH inhibition has been shown to have a profound impact on the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This is achieved through several mechanisms:

-

Enhanced Antigen Presentation: DHODH inhibitors increase the expression of genes involved in the antigen presentation pathway (APP) and upregulate MHC class I on the surface of cancer cells.[5][6][12] This makes tumor cells more visible to the immune system, particularly cytotoxic T lymphocytes.

-

Activation of the cGAS-STING Pathway: Inhibition of DHODH can lead to mitochondrial DNA (mtDNA) release into the cytoplasm.[2] This cytoplasmic mtDNA is detected by the cGAS-STING signaling pathway, a critical component of the innate immune system, which in turn promotes the infiltration of natural killer (NK) cells into the tumor.[2]

-

Induction of Pyroptosis: The activation of the STING pathway can also lead to pyroptosis, a highly inflammatory form of programmed cell death that further stimulates an anti-tumor immune response.[2]

-

Reduction of PD-L1 Expression: this compound has been observed to decrease the expression of PD-L1, a key immune checkpoint protein that cancer cells use to evade the immune system.[7]

Impact on Oncogenic Signaling Pathways

Beyond its metabolic and immunomodulatory roles, DHODH has been implicated in the regulation of key oncogenic signaling pathways. For instance, in esophageal squamous cell carcinoma, DHODH has been shown to interact with and stabilize β-catenin, a central component of the Wnt signaling pathway.[13] By inhibiting DHODH, it may be possible to disrupt this oncogenic signaling.

Quantitative Data on DHODH Inhibitors

The following tables summarize key quantitative data from preclinical studies on various DHODH inhibitors.

| Inhibitor | Cell Line | IC50 / EC50 | Reference |

| A771726 | A375 (Melanoma) | 14.52 µM | [10] |

| A771726 | H929 (Myeloma) | 45.78 µM | [10] |

| Brequinar | A375 (Melanoma) | 0.14 µM | [10] |

| Brequinar | H929 (Myeloma) | 0.24 µM | [10] |

| This compound | 4T1, B16F10, U251, GL261, SH-SY5Y, U87, A375 | 0.01 - 100 µM (Growth Inhibition) | [7] |

| Meds433 | CML CD34+ cells | Starting at 100 nM (Reduced Viability) | [8] |

| Inhibitor | Cancer Type | In Vivo Model | Effect | Reference |

| Brequinar | T-ALL | Genetically engineered mouse model | Curative | [3] |

| This compound | Melanoma | B16F10 xenograft (C57BL/6 mice) | Inhibited tumor growth (50 mg/kg, 14 days) | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assays

-

Trypan Blue Exclusion Assay: Cells are treated with varying concentrations of the DHODH inhibitor for a specified duration (e.g., 24, 48, 72 hours). Following treatment, cells are harvested, stained with trypan blue, and viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

CCK-8/MTT Assay: Cells are seeded in 96-well plates and treated with the inhibitor. At the end of the incubation period, CCK-8 or MTT reagent is added to the wells. The absorbance is then measured at the appropriate wavelength to determine the relative number of viable cells.

-

Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the DHODH inhibitor. The medium is changed periodically for a period of 1-2 weeks to allow for colony formation. Colonies are then fixed, stained with crystal violet, and counted.[7]

DHODH Enzymatic Activity Assay

-

The enzymatic activity of DHODH can be measured using cell lysates or purified recombinant DHODH.[14] The assay typically measures the reduction of a substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate. The change in absorbance over time is monitored spectrophotometrically to determine the enzyme's activity.

Western Blot Analysis

-

Cells are treated with the inhibitor, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., DHODH, c-Myc, p21, β-catenin, PD-L1) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Analysis: Apoptosis can be assessed using Annexin V and PI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are analyzed by flow cytometry.

In Vivo Xenograft Studies

-

Cancer cells are implanted subcutaneously into immunocompromised or syngeneic mice. Once tumors are established, mice are treated with the DHODH inhibitor (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and can be used for further analysis (e.g., immunohistochemistry, western blot).[7]

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of this compound action in cancer cells.

Caption: Typical experimental workflow for evaluating this compound.

Conclusion

This compound and other DHODH inhibitors represent a promising class of anticancer agents with a multifaceted mechanism of action. By targeting the fundamental process of pyrimidine biosynthesis, these inhibitors not only halt cancer cell proliferation and induce cell death but also modulate the tumor microenvironment to favor an anti-tumor immune response. The induction of ferroptosis and the downregulation of PD-L1 by this compound are particularly noteworthy features that may be exploited for therapeutic benefit. Further research into the clinical application of this compound, both as a monotherapy and in combination with other anticancer agents such as immune checkpoint inhibitors, is warranted.

References

- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH-IN-26_TargetMol [targetmol.com]

- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase | Semantic Scholar [semanticscholar.org]

- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]

- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dhodh-IN-26 and the Induction of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic avenue in oncology, particularly for cancers resistant to traditional therapies. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been identified as a novel regulator of ferroptosis. Dhodh-IN-26 is a mitochondrial DHODH inhibitor with demonstrated anticancer properties, acting through the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and subsequent triggering of ferroptosis[1]. This guide provides an in-depth overview of the this compound-induced ferroptosis pathway, supported by experimental data and detailed methodologies for key assays.

Core Mechanism: DHODH Inhibition and Ferroptosis

The primary role of DHODH is to catalyze the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis[2][3]. However, this enzymatic reaction is also linked to the mitochondrial electron transport chain. Located on the inner mitochondrial membrane, DHODH reduces ubiquinone (Coenzyme Q10 or CoQ) to ubiquinol (CoQH2)[4]. Ubiquinol is a potent radical-trapping antioxidant that protects mitochondrial membranes from lipid peroxidation[4][5].

Inhibition of DHODH by compounds such as this compound disrupts this antioxidant activity. The resulting depletion of ubiquinol leaves the mitochondrial membrane vulnerable to oxidative damage. This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a hallmark of ferroptosis[1][2]. This mechanism is particularly effective in cancer cells with low expression of Glutathione Peroxidase 4 (GPX4), another crucial enzyme that detoxifies lipid peroxides[2][5].

dot

Caption: this compound induced ferroptosis pathway.

Quantitative Data

Table 1: IC50 Values of Brequinar in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (72h) |

| HeLa | Cervical Cancer | 0.156 µM |

| CaSki | Cervical Cancer | 0.228 µM |

| Neuroblastoma (various) | Neuroblastoma | Low nanomolar range |

Data is illustrative and sourced from studies on the DHODH inhibitor brequinar.

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect | Concentration Range | Duration |

| 4T1 | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| B16F10 | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| U251 | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| GL261 | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| SH-SY5Y | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| U87 | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| A375 | Inhibition of growth | 0.01 - 100 µM | 72 hours |

| B16F10 | Suppression of colony formation, Reduction of PD-L1 protein expression | 50 and 100 nM | 48 hours |

| A375 | Suppression of colony formation, Reduction of PD-L1 protein expression | 50 and 100 nM | 48 hours |

Source: Information compiled from a product information sheet for this compound[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of DHODH inhibitors on the ferroptosis pathway. These protocols are based on standard practices and can be adapted for studies involving this compound.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle-only control.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Lipid Peroxidation Assay (MDA Assay)

This assay quantifies the level of malondialdehyde (MDA), a product of lipid peroxidation.

-

Sample Preparation: Harvest and wash approximately 1x10^6 cells with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in 120 µL of ice-cold 10% trichloroacetic acid (TCA) solution. Disrupt the cells by vigorous vortexing and incubate on ice for 10 minutes[6].

-

Reaction Mixture: Mix 0.1 mL of the TCA-treated sample with 0.1 mL of freshly prepared thiobarbituric acid (TBA) working solution[6].

-

Incubation: Heat the mixture at 95-100°C for 30 minutes[6].

-

Cooling and Centrifugation: Cool the tubes on ice and centrifuge briefly.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Determine the MDA concentration using a standard curve prepared with known concentrations of MDA.

dot

Caption: Experimental workflow for MDA assay.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in the ferroptosis pathway (e.g., DHODH, GPX4, SLC7A11).

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, GPX4) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.

Conclusion

This compound represents a promising therapeutic agent that leverages the ferroptosis pathway to induce cancer cell death. Its mechanism of action, centered on the inhibition of DHODH's antioxidant function within the mitochondria, provides a clear rationale for its anticancer effects. While specific quantitative data for this compound is still emerging, the established methodologies and the data from related DHODH inhibitors provide a solid framework for its continued investigation and development. Further research focusing on the precise dose-response relationships and the effects on ferroptosis-related biomarkers will be crucial for advancing this compound towards clinical applications.

References

- 1. DHODH-IN-26_TargetMol [targetmol.com]

- 2. DHODH tangoing with GPX4 on the ferroptotic stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmrservice.com [bmrservice.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel DHODH Inhibitors

Introduction: The Role and Therapeutic Potential of DHODH

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the production of DNA and RNA precursors.[1] In humans, DHODH is a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane, where it catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate.[2][3] This reaction is uniquely linked to the mitochondrial electron transport chain.[4]

Rapidly proliferating cells, particularly cancer cells and activated lymphocytes, have a high demand for pyrimidines and are heavily reliant on the de novo pathway.[5] This dependency makes DHODH a prime therapeutic target. Inhibiting DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, thereby providing a strategic advantage for treating various diseases, including cancer, autoimmune disorders, and viral infections.[3][6][7] Approved drugs like Leflunomide (for rheumatoid arthritis) and its active metabolite Teriflunomide (for multiple sclerosis) validate DHODH as a clinically significant target.[7][8] This guide explores the core aspects of discovering and developing novel inhibitors against this critical enzyme.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a multi-step enzymatic process essential for creating the building blocks of nucleic acids. DHODH's role is central to this pathway. The inhibition of DHODH blocks the production of orotate, creating a metabolic bottleneck that starves the cell of essential pyrimidines like Uridine Triphosphate (UTP) and Cytosine Triphosphate (CTP).

Quantitative Data on Novel DHODH Inhibitors

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays. Below is a summary of recently developed inhibitors from various chemical classes.

| Inhibitor | Chemical Class | Target | IC50 | Cellular Activity (EC50/GI50) | Cell Line | Reference |

| Brequinar | Biphenyl Carboxylic Acid | hDHODH | 1.8 - 5.2 nM | 0.080 - 0.450 µM | T-47D, A-375 | [8][9][10] |

| Teriflunomide | Leflunomide Metabolite | hDHODH | 307.1 nM | ~35 µM (IC50) | A/PR/8/34(H1N1) | [3][11] |

| BAY-2402234 | N/A | hDHODH | 1.2 nM | 32 nM (EC50) | Human Lung Organoids | [3][9] |

| IMU-838 (Vidofludimus) | N/A | hDHODH | 41 - 160 nM | N/A | N/A | [3][9] |

| PTC299 (Emvododstat) | N/A | hDHODH | N/A | Active in AML blasts | Primary AML | [12][13] |

| HOSU-53 | N/A | hDHODH | N/A | Preclinical efficacy | Solid Tumors, NHL | [14] |

| Compound 31 | 4-Thiazolidinone | hDHODH | 1.12 µM | N/A | N/A | [15] |

| Compound 13t | Teriflunomide Derivative | hDHODH | 16.0 nM | 7.7 nM (IC50) | Raji (lymphoma) | [16] |

| Indoluidin D | Indoluidin | hDHODH | 210 nM | N/A | HL-60 | [17] |

| S312 | Novel Scaffold | hDHODH | 29.2 nM | N/A | N/A | [11] |

| S416 | Novel Scaffold | hDHODH | 7.5 nM | 0.018 µM (EC50) | Ebola mini-replicon | [11] |

| SBL-105 | Benz-chroman-4-one | hDHODH | 48.48 nM | 45.33 - 86.01 nM | THP-1, TF-1, HL-60 | [18] |

| H-006 | N/A | hDHODH | 3.8 nM | N/A | N/A | [19] |

hDHODH: human Dihydroorotate Dehydrogenase; AML: Acute Myeloid Leukemia; NHL: Non-Hodgkin's Lymphoma; N/A: Not Available.

Drug Discovery and Development Workflow

The identification of novel DHODH inhibitors follows a structured workflow, beginning with target validation and progressing through screening, optimization, and preclinical evaluation. This process integrates computational methods with experimental biology and chemistry to identify potent and selective candidates.

Key Experimental Protocols

Detailed and reproducible experimental methods are crucial for the evaluation of novel DHODH inhibitors.

Recombinant Human DHODH Inhibition Assay

This biochemical assay directly measures the enzymatic activity of DHODH and its inhibition by a test compound. A common method relies on the reduction of the dye 2,6-dichloroindophenol (DCIP).[17][19]

Materials:

-

Recombinant human DHODH (hDHODH)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100

-

Substrate Mixture: L-dihydroorotic acid (e.g., 500 µM), Coenzyme Q10 (or decylubiquinone, e.g., 100-200 µM), DCIP (e.g., 200 µM)

-

Test compounds dissolved in DMSO

-

96-well clear-bottom microplate

-

Microplate reader capable of measuring absorbance at ~600-650 nm

Protocol:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute into the assay buffer to the desired final concentrations.

-

In a 96-well plate, add 0.02 µg of recombinant hDHODH to each well.[18]

-

Add the diluted test compound to the wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor like brequinar).

-

Pre-incubate the enzyme and inhibitor mixture at room temperature (~25°C) for 30 minutes.[19]

-

Initiate the reaction by adding the substrate mixture to each well.

-

Immediately begin measuring the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the initial reaction velocity (V) for each concentration.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT/WST-8) Assay

This cell-based assay assesses the cytostatic or cytotoxic effect of DHODH inhibitors on cancer or immune cell lines.

Materials:

-

Selected cell line (e.g., AML cell lines like THP-1, HL-60)[18]

-

Complete growth medium

-

Test compound and vehicle (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or WST-8 solution

-

Solubilization buffer (e.g., DMSO or SDS-HCl solution)

-

96-well tissue culture plate

-

Microplate reader capable of measuring absorbance at ~560 nm (MTT) or ~450 nm (WST-8)

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere or stabilize overnight.[18]

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[18]

-

After incubation, add MTT or WST-8 solution to each well and incubate for an additional 1-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

-

If using MTT, remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (560 nm for MTT, 450 nm for WST-8).

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 or EC50 value.

Uridine Rescue Assay

This assay confirms that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine pathway. If the compound is a specific DHODH inhibitor, its effects should be reversible by supplying cells with uridine, which can be utilized by the alternative pyrimidine salvage pathway.

Protocol:

-

Follow the cell proliferation assay protocol (5.2).

-

Prepare an identical set of treatment plates.

-

To this second set, add a final concentration of 100-200 µM uridine to all wells simultaneously with the test compound.

-

After the 72-hour incubation, perform the MTT/WST-8 readout.

-

Compare the GI50 values in the absence and presence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of pyrimidine synthesis.[18]

Downstream Cellular Effects of DHODH Inhibition

Inhibition of DHODH triggers a cascade of cellular events beyond simple nucleotide depletion. These effects underscore the enzyme's integration with core cellular processes like cell cycle control, apoptosis, and other signaling pathways. In some contexts, DHODH has been shown to regulate β-catenin signaling independently of its enzymatic activity.[20]

Conclusion and Future Perspectives

DHODH remains a high-value target for therapeutic intervention in oncology, immunology, and virology. While first-generation inhibitors have seen clinical success, the search for novel agents with improved potency, selectivity, and safety profiles is ongoing. Current research focuses on exploring new chemical scaffolds, understanding non-canonical DHODH functions, and leveraging DHODH inhibition in combination therapies to overcome resistance and enhance efficacy.[8][21] The development of next-generation inhibitors, guided by the principles and methods outlined in this guide, holds the promise of delivering more effective treatments for a range of challenging diseases.

References

- 1. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]

- 13. ashpublications.org [ashpublications.org]

- 14. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]

- 15. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Data Presentation: Quantitative Structure-Activity Relationships

An In-Depth Technical Guide on the Structure-Activity Relationship of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA precursors.[1] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2] While this guide was initially intended to focus on the structure-activity relationship (SAR) of Dhodh-IN-26 analogues, a lack of publicly available data on this specific series of compounds has necessitated a broader scope. This document will, therefore, provide a comprehensive overview of the SAR of several well-characterized classes of DHODH inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The following tables summarize the SAR data for distinct classes of DHODH inhibitors, providing insights into how structural modifications influence their inhibitory potency.

Acrylamide-Based DHODH Inhibitors

A series of acrylamide derivatives has been investigated for their potential as DHODH inhibitors for the treatment of rheumatoid arthritis.[2] The core structure consists of a phenyl group and a benzoic acid moiety linked by a 2-methyl-acrylamide.[2] Systematic modifications of these components have revealed key structural requirements for potent inhibition.[2]

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |

| 11 | H | H | H | H | 0.894 |

| 12 | 4-CF3 | H | H | H | 0.891 |

| 14 | 4-OMe | H | H | H | 0.561 |

| 15 | 4-tBu | H | H | H | 0.963 |

| 19 | 3-Cl | 4-Cl | H | H | 0.443 |

| 21 | 3-Cl | 5-Cl | H | H | 0.812 |

| 22 | \multicolumn{2}{c | }{2,3-dihydro-1H-inden-5-yl} | H | H | 0.252 |

| 23 | \multicolumn{2}{c | }{5,6,7,8-tetrahydronaphthalen-2-yl} | H | H | 0.115 |

| 42 | \multicolumn{2}{c | }{Naphthalen-2-yl} | Me | 5-F | 0.041 |

| 53 | \multicolumn{2}{c | }{Naphthalen-2-yl} | Cl | 5-F | 0.044 |

| 54 | \multicolumn{2}{c | }{Naphthalen-2-yl} | Br | 5-F | 0.032 |

Table 1: SAR of Acrylamide-Based DHODH Inhibitors. Data sourced from[2].

The data indicates that replacing the phenyl group with larger hydrophobic moieties, such as a naphthyl group, significantly improves inhibitory activity.[2] Furthermore, the introduction of small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide and a fluoro group at the 5-position of the benzoic acid enhances potency.[2]

Pyrimidone-Based PfDHODH Inhibitors

A series of pyrimidone derivatives have been identified as novel inhibitors of Plasmodium falciparum DHODH (PfDHODH), a critical enzyme for the parasite's survival.[3] The SAR studies focused on modifications of the pyrimidone core.

| Compound | R | IC50 against PfDHODH (nM) | IC50 against hDHODH (µM) |

| 17 | Propyl | - | >10 |

| 18 | Cyclopropyl | - | >10 |

| 20 | Naphthalen-2-yl | 70 | >10 |

| 21 | 2,3-Dihydro-1H-inden-5-yl | - | >10 |

| 24 | Naphthalen-2-yl (propyl) | - | >10 |

| 25 | Naphthalen-2-yl (cyclopropyl) | - | >10 |

| 26 | Naphthalen-2-yl (amino) | 23 | >10 |

Table 2: SAR of Pyrimidone-Based PfDHODH Inhibitors. Data sourced from[3].

The most potent compound in this series, compound 26, exhibited an IC50 of 23 nM against PfDHODH and showed high selectivity over the human isoform (hDHODH).[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of DHODH inhibitors are provided below.

DHODH Enzyme Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).[4][5]

Materials:

-

Recombinant human DHODH

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5]

-

Coenzyme Q10 (100 µM)[5]

-

DCIP (200 µM)[5]

-

Dihydroorotic acid (DHO) (500 µM)[5]

-

Test compounds

-

Microplate reader

Protocol:

-

Pre-incubate the recombinant human DHODH with the test compound at various concentrations in the reaction buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.[5]

-

Initiate the enzymatic reaction by adding dihydroorotic acid to the mixture.[5]

-

Monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.[4][5] The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS/CCK-8)

This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.[4][6]

Materials:

-

Cancer cell lines (e.g., ESCC or CRC cells)[7]

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds

-

MTS or CCK-8 reagent (e.g., CellTiter 96® AQueous One Solution)[4]

-

Microplate reader

Protocol:

-

Seed the cells into 96-well plates at a predetermined density (e.g., 1500 cells/well) and allow them to adhere for 12-24 hours.[4][6]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]

-

Add the MTS or CCK-8 reagent to each well and incubate for 1-3 hours at 37°C.[4][6]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[4] The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.

-

Determine the EC50 or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts in DHODH inhibition and drug discovery.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Caption: DHODH Inhibitor Discovery Workflow.

Caption: DHODH Inhibitor Pharmacophore Model.

References

- 1. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase [mdpi.com]

- 4. haematologica.org [haematologica.org]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Off-Target Profile of Dhodh-IN-26: A Technical Overview

Despite extensive investigation, publicly available scientific literature and databases do not currently provide specific details regarding the cellular targets of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-26, beyond its primary target, DHODH. While information on its on-target activity is available, a comprehensive off-target profile, including quantitative binding data and detailed experimental protocols for its determination, remains to be elucidated.

This compound, also identified as compound B2, is recognized as a mitochondrial DHODH inhibitor with demonstrated anticancer properties.[1] Its mechanism of action is linked to the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and the triggering of ferroptosis, a form of programmed cell death.[1]

On-Target Activity of this compound

This compound has shown efficacy in inhibiting the growth of a range of cancer cell lines and in preclinical tumor models.

| Cell Line | Activity | Concentration/Dose | Duration |

| 4T1, B16F10, U251, GL261, SH-SY5Y, U87, A375 | Growth Inhibition | 0.01 to 100 μM | 72 hours |

| B16F10, A375 | Suppression of Colony Formation | 50 and 100 nM | - |

| B16F10, A375 | Reduction of PD-L1 Protein Expression | - | 48 hours |

| B16F10 Xenograft (C57BL/6 mice) | Tumor Growth Inhibition | 50 mg/kg (intraperitoneal injection) | 14 consecutive days |

Table 1: Summary of the reported in vitro and in vivo activities of this compound.[1]

The Quest for Off-Targets: A Methodological Perspective

Identifying the off-target interactions of a drug candidate is a critical step in drug development to understand its full pharmacological profile and potential for adverse effects. While specific data for this compound is unavailable, several established experimental approaches are commonly employed to determine the off-target profiles of small molecule inhibitors.

Experimental Protocols for Off-Target Identification

1. Kinome Profiling: This technique assesses the selectivity of an inhibitor against a broad panel of protein kinases. It is a crucial screen as kinases are frequent off-targets for many drugs. The general workflow is as follows:

2. Proteomic Profiling: Techniques such as chemical proteomics and cellular thermal shift assays (CETSA) can provide a broader, unbiased view of a compound's interactions within the cellular proteome.

-

Chemical Proteomics: This often involves immobilizing the inhibitor on a solid support to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by techniques like western blotting or mass spectrometry.

References

Dhodh-IN-26 effect on reactive oxygen species generation

An In-Depth Technical Guide to the Effect of Dhodh-IN-26 on Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also identified as compound B2, is a potent, mitochondria-targeting inhibitor of Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a crucial flavin-dependent enzyme located on the inner mitochondrial membrane. It catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate (DHO) to orotate.[4] This enzymatic reaction is uniquely linked to the mitochondrial respiratory chain, where it donates electrons to the coenzyme Q (CoQ) pool.[4][5] By inhibiting DHODH, this compound not only disrupts pyrimidine synthesis, a critical pathway for proliferating cancer cells, but also directly interferes with mitochondrial redox homeostasis. This interference triggers a significant increase in reactive oxygen species (ROS), leading to downstream events such as lipid peroxidation and a specific form of iron-dependent cell death known as ferroptosis.[1][2][3] This guide provides a technical overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound-induced ROS generation.

Core Mechanism of ROS Generation

The primary mechanism by which this compound induces ROS formation is through its targeted inhibition of DHODH at the inner mitochondrial membrane. This process disrupts the electron flow and the delicate redox balance within the mitochondria.

-

Disruption of the Coenzyme Q Pool: DHODH transfers electrons from dihydroorotate to coenzyme Q (ubiquinone), reducing it to ubiquinol (CoQH₂).[4] Ubiquinol is not only a critical electron carrier for Complex III of the electron transport chain (ETC) but also a potent lipophilic antioxidant that protects mitochondrial membranes from peroxidation.[5] this compound blocks this reduction, leading to an accumulation of the oxidized form (CoQ) and a depletion of the protective, reduced form (CoQH₂).[5]

-

Electron Leakage and Superoxide Production: The inhibition of DHODH can lead to an over-reduced state upstream in the ETC, potentially causing electron leakage from other respiratory complexes. This disruption of the CoQ/CoQH₂ redox cycle can result in the incomplete reduction of oxygen and the formation of superoxide anions (O₂•−), a primary form of mitochondrial ROS.[4]

-

Induction of Lipid Peroxidation: The combination of a depleted ubiquinol pool and increased superoxide production creates a pro-oxidant mitochondrial environment. This state promotes the peroxidation of vulnerable polyunsaturated fatty acids within the mitochondrial membranes, a key initiating event in ferroptosis.[1][3][5] The action of this compound is therefore characterized by its ability to trigger mitochondrial lipid peroxidation.[1][2]

Quantitative Data Summary

While the literature qualitatively confirms that this compound is a potent inducer of reactive oxygen species, specific fold-change data from peer-reviewed articles were not available in the conducted search. The following table provides a recommended structure for summarizing such quantitative findings when they become available through experimentation.

| Cell Line | This compound Concentration | Assay Type | Measured Effect (e.g., ROS Fold Change vs. Control) | Reference |

| e.g., B16F10 | e.g., 50 nM, 100 nM | e.g., DCFH-DA | Data Not Available | [Source] |

| e.g., A375 | e.g., 50 nM, 100 nM | e.g., MitoSOX Red | Data Not Available | [Source] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are detailed protocols for assessing ROS generation and mitochondrial lipid peroxidation induced by this compound.

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

This protocol uses 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that becomes fluorescent upon oxidation, to measure total intracellular ROS levels.[6]

Materials:

-

Cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DCFH-DA (stock solution in DMSO, store protected from light)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates or other appropriate culture vessels

-

Flow cytometer

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at a concentration matching the highest concentration of the inhibitor.

-

Incubation: Incubate the cells with the compound for the desired time period (e.g., 24 or 48 hours).

-

Staining with DCFH-DA:

-

Prepare a fresh working solution of DCFH-DA at 5-10 µM in pre-warmed serum-free medium.

-

Remove the medium containing this compound and wash the cells twice with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Cell Harvesting and Analysis:

-

After incubation, remove the DCFH-DA solution and wash the cells twice with cold PBS.

-

Harvest the cells using trypsin, then neutralize with complete medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.

-

Immediately analyze the samples on a flow cytometer, using an excitation wavelength of 488 nm and measuring emission at ~525 nm.

-

-

Data Interpretation: The mean fluorescence intensity (MFI) of the dichlorofluorescein (DCF) signal is proportional to the amount of intracellular ROS. Calculate the fold change in MFI relative to the vehicle-treated control cells.[7]

Protocol 2: Measurement of Mitochondrial Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol uses the fluorescent lipid peroxidation sensor C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[8]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

PBS

-

Culture vessels suitable for fluorescence microscopy or flow cytometry

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Staining with C11-BODIPY™:

-

Prepare a fresh working solution of C11-BODIPY™ at 1-5 µM in serum-free medium.

-

Remove the treatment medium, wash cells once with PBS, and add the C11-BODIPY™ working solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Analysis (Flow Cytometry):

-

Harvest and wash cells as described in Protocol 1 (steps 5a-c).

-

Analyze using a flow cytometer equipped with a 488 nm laser.

-

Collect fluorescence data in two channels: green (~520 nm) for the oxidized probe and red/orange (~590 nm) for the reduced probe.

-

-

Data Interpretation: An increase in lipid peroxidation is indicated by a shift from red to green fluorescence. The ratio of green to red fluorescence intensity can be calculated to quantify the extent of lipid peroxidation.

Signaling Pathways and Workflows

Visual representations of the molecular pathways and experimental processes provide a clear understanding of the underlying biology and methodology.

Caption: Molecular pathway of this compound-induced ROS generation and ferroptosis.

Caption: Experimental workflow for measuring intracellular ROS via DCFH-DA assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]

- 4. DHODH-mediated mitochondrial redox homeostasis: a novel ferroptosis regulator and promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial Dysfunction‐Evoked DHODH Acetylation is Involved in Renal Cell Ferroptosis during Cisplatin‐Induced Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of DHODH Inhibitors in Oncology: A Technical Overview of Dhodh-IN-26

A Whitepaper for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of Dhodh-IN-26, a representative novel inhibitor of dihydroorotate dehydrogenase (DHODH). Due to the limited publicly available data on this compound, this document leverages comprehensive data from well-characterized DHODH inhibitors, such as Emvododstat (PTC299) and Brequinar, to present a detailed profile relevant to this class of compounds. This paper is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and metabolic pathway inhibitors.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, including cancer cells, exhibit a heightened dependence on this pathway to sustain their growth and division.[2] Consequently, DHODH has emerged as a promising therapeutic target in oncology.[1] DHODH inhibitors function by binding to the enzyme, thereby blocking the synthesis of orotate and leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis. This ultimately results in the suppression of cell proliferation.[1]

This compound is a mitochondrial DHODH inhibitor with demonstrated anticancer properties. It is reported to induce the generation of reactive oxygen species (ROS), promote mitochondrial lipid peroxidation, and trigger ferroptosis.

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary pharmacodynamic effect of this compound and other DHODH inhibitors is the depletion of the intracellular pyrimidine pool, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death in rapidly dividing cells.[3]

Signaling Pathway

Inhibition of DHODH by this compound initiates a cascade of intracellular events. The depletion of pyrimidines is a central node in this pathway, leading to various downstream effects.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 0.4 | [4] |

| THP-1 | Acute Myeloid Leukemia | 1.4 | [4] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a DHODH inhibitor is crucial for its clinical development. The following data, primarily based on studies of Emvododstat, provides a representative overview of the ADME properties of this class of compounds.[5][6][7]

Absorption and Distribution

DHODH inhibitors like Emvododstat are orally bioavailable.[5][6]

| Parameter | Mouse | Rat | Dog | Monkey | Human |

| Plasma Protein Binding | High | High | High | High | High |

| Blood Cell Distribution | Minimal | Minimal | Minimal | Minimal | Minimal |

| Oral Bioavailability | Bioavailable | Bioavailable | Bioavailable | Bioavailable | N/A |

| Tmax (oral) | 2-5 h | 2-5 h | 2-5 h | 2-5 h | N/A |

Metabolism and Excretion

The primary route of metabolism for Emvododstat is O-demethylation followed by glucuronidation.[5][6] Several cytochrome P450 (CYP) enzymes are involved in this process.

| Metabolic Pathway | Major Metabolite | Involved CYP Enzymes |

| O-Demethylation | O-desmethyl emvododstat | CYP2C8, 2C19, 2D6, 3A4 |

| Glucuronidation | Glucuronide conjugate | UGTs |

Excretion of Emvododstat and its metabolites occurs predominantly through the feces.[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacokinetic and pharmacodynamic properties of DHODH inhibitors.

DHODH Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the DHODH enzyme.

A common method involves a colorimetric assay using 2,6-dichloroindophenol (DCIP) as an electron acceptor. The reduction of DCIP by the enzymatic reaction is monitored spectrophotometrically.[8]

Protocol:

-

Recombinant human DHODH is pre-incubated with the test compound in an assay buffer.

-

The reaction is initiated by adding a substrate mixture containing dihydroorotic acid (DHO), coenzyme Q10, and DCIP.[8]

-

The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is measured over time.[8]

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[8]

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Cell viability is measured using a colorimetric assay such as MTT or WST-1, which measures metabolic activity.[9]

-

The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the compound in a living organism.

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.[10]

Conclusion

This compound, as a representative of the novel class of mitochondrial DHODH inhibitors, holds significant promise as an anticancer agent. Its mechanism of action, centered on the disruption of pyrimidine synthesis, offers a targeted approach against rapidly proliferating cancer cells. The favorable pharmacokinetic profiles observed with similar compounds, such as good oral bioavailability and predictable metabolism, further support the clinical potential of this class of drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and other DHODH inhibitors in various malignancies.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]

Unveiling the Early-Stage Toxicity Profile of Dhodh-IN-26: A Technical Guide for Preclinical Researchers

An In-depth Examination of a Novel DHODH Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage toxicological investigation of Dhodh-IN-26, a novel inhibitor of dihydroorotate dehydrogenase (DHODH). Drawing upon available preclinical data for this compound and contextualizing it with findings from other well-characterized DHODH inhibitors, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the safety and liability considerations for this class of therapeutic agents. The guide details experimental protocols, summarizes key quantitative data, and visualizes critical biological pathways and workflows to support informed decision-making in the advancement of DHODH-targeted therapies.

Introduction to this compound and the Therapeutic Target: DHODH

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling target for anticancer and immunosuppressive therapies.[1][2] this compound, also identified as compound B2, is a mitochondrial DHODH inhibitor with demonstrated anticancer properties.[3] Its mechanism of action involves the induction of reactive oxygen species (ROS), promotion of mitochondrial lipid peroxidation, and ultimately, the triggering of ferroptosis, a form of programmed cell death.[3]

In Vitro Cytotoxicity Assessment of this compound

The initial phase of toxicological assessment involves evaluating the cytotoxic effects of a compound on various cell lines. This provides preliminary data on its potency and selectivity.

Quantitative Cytotoxicity Data

This compound has been shown to inhibit the growth of a range of cancer cell lines at varying concentrations. The following table summarizes the reported in vitro efficacy.

| Cell Line | Cancer Type | Incubation Time (hours) | Concentration Range (µM) |

| 4T1 | Breast Cancer | 72 | 0.01 - 100 |

| B16F10 | Melanoma | 72 | 0.01 - 100 |

| U251 | Glioblastoma | 72 | 0.01 - 100 |

| GL261 | Glioblastoma | 72 | 0.01 - 100 |

| SH-SY5Y | Neuroblastoma | 72 | 0.01 - 100 |

| U87 | Glioblastoma | 72 | 0.01 - 100 |

| A375 | Melanoma | 72 | 0.01 - 100 |

| Data sourced from TargetMol product information.[3] |

Experimental Protocol: Cell Viability Assay

A common method to assess in vitro cytotoxicity is the Cell Counting Kit-8 (CCK-8) assay.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 4T1, B16F10)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Replace the culture medium with the prepared drug dilutions or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Following incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Preclinical Safety and Efficacy of this compound

Animal models are crucial for evaluating the systemic effects, tolerability, and anti-tumor activity of a drug candidate.

In Vivo Efficacy and Dosing

A study utilizing a B16F10 xenograft model in C57BL/6 mice demonstrated the in vivo anti-tumor efficacy of this compound.

| Animal Model | Cell Line | Treatment | Dose | Administration Route | Duration | Outcome |

| C57BL/6 mice | B16F10 xenograft | This compound | 50 mg/kg | Intraperitoneal injection | 14 consecutive days | Effective inhibition of tumor growth |

| Data sourced from TargetMol product information.[3] |

Experimental Protocol: Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor activity and general tolerability of this compound in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., C57BL/6)

-

B16F10 melanoma cells

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Subcutaneously inject a suspension of B16F10 cells into the flank of each mouse.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection daily for 14 days.

-

Monitor animal weight and general health daily for signs of toxicity.[4]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Mechanistic Insights

Understanding the mechanism of action of this compound provides a basis for predicting potential on-target toxicities.

DHODH Inhibition and Downstream Effects

Inhibition of DHODH by this compound disrupts the de novo pyrimidine synthesis pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This primarily affects rapidly dividing cells.

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.

Induction of Ferroptosis by this compound

A key toxicity mechanism of this compound is the induction of ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.

Caption: Mechanistic cascade of this compound-induced ferroptosis.

Broader Toxicological Profile of DHODH Inhibitors

While specific toxicity data for this compound is limited, the broader class of DHODH inhibitors has undergone more extensive preclinical and clinical evaluation. Common toxicities associated with DHODH inhibition include:

-

Immunosuppression: By inhibiting lymphocyte proliferation, DHODH inhibitors can suppress the immune system.[1] This is a therapeutic effect in autoimmune diseases but a potential liability in other indications.

-

Gastrointestinal Disturbances: These are frequently reported side effects in clinical settings.[1]

-

Myelosuppression: Inhibition of hematopoietic progenitor cell proliferation can lead to reduced blood cell counts.

It is important to note that some DHODH inhibitors, such as emvododstat, have demonstrated a favorable safety profile in preclinical toxicology studies, with no adverse effects on neurological or cardiopulmonary systems in rats and dogs.[5] Furthermore, in some animal studies with the DHODH inhibitor brequinar, no significant impact on animal weight was observed, suggesting good tolerability at therapeutic doses.[6]

Experimental Workflow for Early-Stage Toxicity Assessment

A structured approach is essential for the early-stage toxicological evaluation of a novel DHODH inhibitor like this compound.

Caption: A typical workflow for early-stage toxicity assessment.

Conclusion and Future Directions

The early-stage investigation of this compound reveals a promising anti-cancer agent with a clear mechanism of action. The available in vitro and in vivo data demonstrate its potential to inhibit tumor growth. However, a comprehensive understanding of its toxicity profile is still emerging. Future studies should focus on:

-

Determining the maximum tolerated dose (MTD) in multiple animal species.

-

Conducting detailed histopathological analysis of major organs following repeated dosing.

-

Evaluating the potential for off-target toxicities.

-

Investigating the pharmacokinetic and pharmacodynamic relationship to better understand the exposure-toxicity correlation.

By contextualizing the specific findings for this compound with the broader knowledge base of DHODH inhibitors, researchers can anticipate potential safety challenges and design robust preclinical programs to thoroughly evaluate the therapeutic window of this promising new compound.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH-IN-26_TargetMol [targetmol.com]

- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of DHODH in Ferroptosis: A Technical Guide for Researchers

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in both normal physiology and various pathologies, including cancer. While the glutathione peroxidase 4 (GPX4) pathway has been established as a canonical defense mechanism against ferroptosis, recent research has unveiled a novel, parallel pathway mediated by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH). This technical guide provides an in-depth exploration of the intricate link between DHODH and ferroptosis, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the core signaling pathways, presents quantitative data from key studies in a structured format, provides detailed experimental protocols for investigating this axis, and includes visualizations of the critical molecular interactions and experimental workflows.

Introduction: DHODH as a Novel Ferroptosis Regulator

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent enzyme located on the inner mitochondrial membrane, best known for its essential role in the de novo pyrimidine biosynthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of nucleotides required for DNA and RNA synthesis. However, groundbreaking studies have illuminated a previously unknown function of DHODH as a key suppressor of ferroptosis.

This protective role is independent of its pyrimidine synthesis function and is intrinsically linked to its location and biochemical activity within the mitochondria. Mechanistically, DHODH contributes to the cellular antioxidant network by reducing ubiquinone (Coenzyme Q10 or CoQ) to ubiquinol (CoQH2)[1][2]. Ubiquinol, a potent lipophilic antioxidant, effectively neutralizes lipid peroxyl radicals within mitochondrial membranes, thereby preventing the execution of the ferroptotic cell death program[1][2]. This positions DHODH as a critical parallel defense mechanism to the well-established GPX4 pathway, which primarily detoxifies lipid hydroperoxides in both the cytosol and mitochondria[1][3].

The discovery of DHODH's role in ferroptosis has significant implications for cancer therapy. Cancer cells, particularly those with low GPX4 expression (GPX4-low), exhibit a heightened dependency on the DHODH-mediated anti-ferroptotic pathway for survival. This vulnerability presents a promising therapeutic window for selectively inducing ferroptosis in cancer cells through DHODH inhibition.

The DHODH-Ferroptosis Signaling Pathway

The DHODH-mediated defense against ferroptosis is centered in the mitochondria and operates in parallel to the canonical GPX4 pathway. The core of this mechanism involves the regeneration of the antioxidant ubiquinol (CoQH2).

Core Mechanism

-

DHODH-Mediated CoQ Reduction: Within the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate. The electrons generated in this reaction are transferred to ubiquinone (CoQ), reducing it to ubiquinol (CoQH2)[1][2].

-

Radical Trapping by Ubiquinol: Ubiquinol, a potent lipid-soluble antioxidant, diffuses through the mitochondrial membranes and acts as a radical-trapping agent, neutralizing lipid peroxyl radicals and halting the chain reaction of lipid peroxidation[1][2].

-

Inhibition of Ferroptosis: By preventing the accumulation of lethal lipid peroxides, the DHODH-CoQH2 axis effectively suppresses the execution of ferroptosis.

Interplay with the GPX4 Pathway

DHODH and GPX4 represent two parallel and complementary defense systems against ferroptosis, with a particular synergy in the mitochondrial compartment.

-

GPX4-High Cells: In cancer cells with high levels of GPX4, the dependence on DHODH for ferroptosis suppression is relatively low. Inhibition of DHODH in these cells does not, on its own, robustly induce ferroptosis. However, it sensitizes them to ferroptosis inducers that target the GPX4 pathway, such as RSL3[1].

-

GPX4-Low Cells: Conversely, cancer cells with low GPX4 expression are highly reliant on the DHODH-CoQH2 pathway to prevent lipid peroxidation. In these cells, inhibition of DHODH with agents like brequinar is sufficient to trigger significant lipid peroxidation and subsequent ferroptotic cell death[1][4].

Signaling Pathway Diagram

Caption: DHODH-mediated ferroptosis defense pathway in mitochondria.

Quantitative Data on DHODH and Ferroptosis

The following tables summarize key quantitative findings from studies investigating the link between DHODH and ferroptosis.

Table 1: Effect of DHODH Inhibition on Cancer Cell Viability

| Cell Line | GPX4 Status | Treatment | Concentration (µM) | Duration (h) | Cell Viability (% of Control) | Reference |

| NCI-H226 | Low | Brequinar | 500 | 4 | ~40% | [2] |

| HT-1080 | High | Brequinar | 500 | 4 | ~90% | [2] |

| CaSki | - | Brequinar (IC50) | 0.747 | 48 | 50% | [4] |

| HeLa | - | Brequinar (IC50) | 0.338 | 48 | 50% | [4] |

Table 2: Impact of DHODH Inhibition on Lipid Peroxidation

| Cell Line | GPX4 Status | Treatment | Concentration (µM) | Duration (h) | Lipid Peroxidation (Fold Change) | Reference |

| NCI-H226 | Low | Brequinar | 500 | - | Significant Increase | [2] |

| HT-1080 | High | Brequinar | 500 | - | No Significant Change | [2] |

| HT-1080 (GPX4 KD) | - | Brequinar | 500 | 2 | Marked Increase | [2] |

Table 3: Synergistic Effects of DHODH Inhibitors and Ferroptosis Inducers

| Cell Line | GPX4 Status | Treatment 1 | Conc. 1 (µM) | Treatment 2 | Conc. 2 (µM) | Cell Viability (% of Control) | Reference |

| HT-1080 | High | Brequinar | 500 | RSL3 | 1 | ~30% | [2] |

| HT-1080 | High | Brequinar | - | Sulfasalazine | - | Synergistic Decrease | [4] |

| CaSki | - | Brequinar | 0.2 | Cisplatin | 2 | Synergistic Decrease | [4] |

| HeLa | - | Brequinar | 0.1 | Cisplatin | 1 | Synergistic Decrease | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DHODH-ferroptosis axis.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the measurement of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, followed by flow cytometry analysis.

Materials:

-

C11-BODIPY 581/591 (e.g., Thermo Fisher Scientific, D3861)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Accutase or Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

-

Treatment: Treat cells with DHODH inhibitors (e.g., brequinar), ferroptosis inducers (e.g., RSL3), and/or control vehicles for the desired duration.

-

C11-BODIPY Staining:

-

Prepare a 10 mM stock solution of C11-BODIPY 581/591 in anhydrous DMSO.

-

Dilute the stock solution in serum-free cell culture medium to a final working concentration of 2-10 µM.

-

Remove the treatment medium from the cells and add the C11-BODIPY staining solution.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Cell Harvesting:

-

Wash the cells twice with PBS.

-

Harvest the cells using Accutase or Trypsin-EDTA.

-

Resuspend the cells in PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Measure the fluorescence emission in two channels:

-

Green channel (e.g., 510-530 nm) for the oxidized C11-BODIPY.

-

Red channel (e.g., >580 nm) for the reduced C11-BODIPY.

-

-

An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

-

Caption: Experimental workflow for the C11-BODIPY lipid peroxidation assay.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by viable cells.

Materials:

-

MTT reagent (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-